2,4-Dimethylphenylthiourea
Overview
Description
2,4-Dimethylphenylthiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
(2,4-Dimethylphenyl)thiourea, also known as 1-(2,4-Dimethylphenyl)-2-thiourea or 2,4-Dimethylphenylthiourea, primarily targets enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes. For instance, α-amylase and α-glucosidase are involved in carbohydrate metabolism, while AChE and BuChE are key enzymes in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For example, it has been found to be a potent inhibitor of AChE . By inhibiting these enzymes, (2,4-Dimethylphenyl)thiourea alters the normal biochemical processes in which these enzymes are involved.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase affects the carbohydrate metabolism pathway, potentially leading to a decrease in the breakdown of complex carbohydrates into simple sugars . The inhibition of AChE and BuChE can disrupt the cholinergic system in the nervous system, affecting nerve signal transmission .
Result of Action
The inhibition of the target enzymes by (2,4-Dimethylphenyl)thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase could potentially affect blood sugar levels, while the inhibition of AChE and BuChE could impact nerve signal transmission .
Biochemical Analysis
Biochemical Properties
(2,4-Dimethylphenyl)thiourea interacts with various enzymes and proteins. For instance, it has been found to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . The nature of these interactions is complex and involves binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of (2,4-Dimethylphenyl)thiourea on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit glucose-6-phosphatase (G6Pase), an enzyme crucial for glucose metabolism .
Molecular Mechanism
At the molecular level, (2,4-Dimethylphenyl)thiourea exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the active sites of enzymes, inhibiting their activity and thereby influencing cellular processes .
Dosage Effects in Animal Models
The effects of (2,4-Dimethylphenyl)thiourea vary with different dosages in animal models. Studies have shown that it exhibits no toxic effect on any of the hematological and biochemical parameters or on liver histology of the experimental animals at any studied dose rate .
Metabolic Pathways
(2,4-Dimethylphenyl)thiourea is involved in various metabolic pathways. It interacts with enzymes such as G6Pase, influencing metabolic flux and metabolite levels .
Properties
IUPAC Name |
(2,4-dimethylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGLPYRXTCQWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168282 | |
Record name | Thiourea, (2,4-dimethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-20-8 | |
Record name | N-(2,4-Dimethylphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16738-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 2-thio-1-(2,4-xylyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, (2,4-dimethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-dimethylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Acetyl-1-(2,4-dimethylphenyl)thiourea as revealed by its crystal structure?
A1: The crystal structure analysis of 3-Acetyl-1-(2,4-dimethylphenyl)thiourea reveals several important structural features:
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